molecular formula C29H31F3N6O2 B1139143 Inhibiteur de B-Raf CAS No. 1315330-11-0

Inhibiteur de B-Raf

Numéro de catalogue B1139143
Numéro CAS: 1315330-11-0
Poids moléculaire: 552.6 g/mol
Clé InChI: RWNAOXLCVXJMGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

aA B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.A B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.

Applications De Recherche Scientifique

Traitement du mélanome à mutation BRAF

Les inhibiteurs de B-Raf tels que le vémurafénib, le dabrafénib et l'encorafénib sont utilisés dans le traitement des patients atteints de mélanome à mutation BRAF {svg_1}. Ils ciblent sélectivement la kinase BRAF et interfèrent avec la voie de signalisation des protéines kinases activées par les mitogènes (MAPK) qui régule la prolifération et la survie des cellules de mélanome {svg_2}.

Actions immunomodulatrices

En plus de leur activité ciblée au niveau moléculaire, les inhibiteurs de B-Raf ont des effets immunomodulateurs {svg_3}. La voie MAPK est impliquée dans la signalisation du récepteur des lymphocytes T, et l'interférence dans cette voie par les inhibiteurs de B-Raf a des effets bénéfiques sur le microenvironnement tumoral et la réponse immunitaire antitumorale dans le mélanome à mutation BRAF {svg_4}.

Amélioration des réponses des lymphocytes T antitumorales

Les inhibiteurs de B-Raf favorisent la reconnaissance de la tumeur par le système immunitaire et améliorent les réponses des lymphocytes T antitumorales {svg_5}. Cela comprend l'augmentation des niveaux de cytokines immunostimulantes, la diminution des niveaux de cytokines immunosuppressives, l'augmentation de l'expression des antigènes de différenciation du mélanome et l'augmentation de l'infiltration et de l'activité des lymphocytes T intratumoraux {svg_6}.

Association avec les inhibiteurs de MEK

L'association d'inhibiteurs de B-Raf avec des inhibiteurs de MEK permet un blocage plus complet de la voie MAPK {svg_7}. Les effets immunomodulateurs de l'inhibition de B-Raf seule ou en association avec l'inhibition de MEK constituent une justification pour associer ces thérapies ciblées aux inhibiteurs de point de contrôle immunitaire {svg_8}.

Traitement des carcinomes thyroïdiens à mutation BRAF

Les inhibiteurs de B-Raf sont efficaces pour les carcinomes thyroïdiens papillaires (CTP) et anaplasiques (CTA) à mutation BRAF {svg_9}. Le ciblage des vulnérabilités métaboliques apparaît comme une approche puissante dans le cancer {svg_10}.

Limitation de la viabilité des carcinomes à mutation BRAF

Les inhibiteurs de B-Raf, en association avec le diclofénac, peuvent limiter le phénotype glycolytique et réduire synergiquement la viabilité des cellules tumorales {svg_11}. Cela ouvre de nouvelles perspectives thérapeutiques pour maximiser l'efficacité des médicaments et réduire l'apparition d'une résistance secondaire et de la toxicité liée aux médicaments {svg_12}.

Cancers thyroïdiens à mutation BRAF réfractaires à l'iode radioactif

Dans une étude pilote en cours, l'efficacité du vémurafénib utilisé seul ou en association avec l'iode radioactif dans les cancers thyroïdiens à mutation BRAF réfractaires à l'iode radioactif est testée {svg_13}.

Ciblage des voies métaboliques

Les inhibiteurs de B-Raf, lorsqu'ils sont associés au diclofénac, peuvent cibler les voies métaboliques et limiter le phénotype glycolytique des cellules à mutation BRAF {svg_14}. Cette association pourrait potentiellement améliorer l'efficacité des traitements contre le cancer {svg_15}.

Mécanisme D'action

Target of Action

B-Raf inhibitors primarily target the BRAF protein , a serine-threonine protein kinase that plays a crucial role in regulating signal transduction from RAS to MEK inside the cell . The BRAF protein is a highly active isoform of RAF kinase and has two main domains: regulatory and kinase . The inhibitors bind in the c-terminus of the kinase domain .

Mode of Action

B-Raf inhibitors interact with their targets by binding to the kinase domain of the BRAF protein, thereby inhibiting the downstream pathways . This interaction disrupts the activation of the protein’s autoinhibitory CR1 domain, which binds to the Ras-GTP’s effector domain to the CR1 Ras-binding domain (RBD), releasing the kinase CR3 domain .

Biochemical Pathways

The primary biochemical pathway affected by B-Raf inhibitors is the RAS/MAPK pathway . The inhibitors selectively target BRAF kinase, interfering with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of cells . The inhibitors can paradoxically activate RAF proteins that function as dimers, thus enhancing ERK signaling in some cells .

Pharmacokinetics

The pharmacokinetics of B-Raf inhibitors involve their absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of the inhibitors, influencing their effectiveness. For instance, next-generation pan-RAF dimer inhibitors have been developed to overcome limitations such as poor brain penetration .

Result of Action

The result of the action of B-Raf inhibitors is the inhibition of the growth of tumors driven by mutant BRAF . Resistance to treatment is common and manifests through rapid reactivation of erk signaling, owing to relief of negative feedback mechanisms, that results in adaptive (re)activation of rtk signaling, ras activation, and raf dimerization .

Action Environment

The action, efficacy, and stability of B-Raf inhibitors can be influenced by various environmental factors. Therefore, the development of more effective and secure BRAF kinase inhibitors is still an urgent need .

Analyse Biochimique

Biochemical Properties

B-Raf inhibitors bind in the c-terminus of the kinase domain and inhibit the downstream pathways . These inhibitors can bind to both protomers of the RAF dimer, stabilizing the αC-helix in the IN position . They are effective only in patients with tumors harboring BRAFV600 mutations .

Cellular Effects

B-Raf inhibitors have shown anti-tumor efficacy across tumor types . They have a reasonable toxicity profile, but variable side effects across organ systems can develop . B-Raf inhibitors can suppress the apoptotic responses against staurosporine and TNFα/cycloheximide .

Molecular Mechanism

B-Raf inhibitors bind specifically to the ATP-binding pocket of mutated B-Raf and inhibit its kinase activity . They interrupt the downstream signaling by targeting MEK1 and MEK2, hence preventing the activation of ERK . B-Raf inhibitors can cause RAS-dependent paradoxical activation of the MAPK pathway, especially in cells that have pre-existing RAS mutations .

Temporal Effects in Laboratory Settings

B-Raf inhibitors have shown clinical benefit in multiple types of cancer . Resistance to these inhibitors is common and manifests through rapid reactivation of ERK signaling . This resistance is often compounded by the tumor’s ability to reprogram its metabolic pathways .

Dosage Effects in Animal Models

The effects of B-Raf inhibitors vary with different dosages in animal models

Metabolic Pathways

B-Raf inhibitors target the RAS/MAPK pathway . They interrupt the downstream signaling by targeting MEK1 and MEK2, hence preventing the activation of ERK

Subcellular Localization

A significant proportion of endogenous and exogenous B-Raf V600E, but not wild-type B-Raf, was detected in the mitochondrial fraction . The mitochondrial localization observed in oncogenic B-Raf mutants might be related to their altered responses to apoptotic stimuli and characteristic metabolic phenotypes found in thyroid cancer .

Propriétés

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNAOXLCVXJMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744258
Record name N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1315330-11-0
Record name N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary mechanism of action of B-Raf inhibitors?

A1: B-Raf inhibitors primarily function by binding to the B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. [] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. [] By inhibiting B-Raf, these compounds disrupt downstream signaling, ultimately leading to decreased tumor cell growth and survival. []

Q2: Can B-Raf inhibitors paradoxically activate the MAPK pathway?

A2: Yes, in certain contexts, B-Raf inhibitors can paradoxically activate the MAPK pathway. This phenomenon has been observed in cells with wild-type B-Raf and elevated RAS-GTP levels. [, , ] At suboptimal concentrations, some B-Raf inhibitors can act as allosteric activators of drug-free RAF monomers, resulting in increased ERK pathway activity. [] This paradoxical activation can contribute to drug resistance and limit therapeutic efficacy. [, ]

Q3: How does inhibiting B-Raf impact downstream targets like Bim and Mcl-1?

A3: Inhibiting B-Raf can lead to the dephosphorylation of the pro-apoptotic protein BimEL. [] Additionally, B-Raf inhibition can trigger the upregulation of Bim isoforms, particularly BimS, contributing to apoptosis. [] Furthermore, depleting B-Raf or the anti-apoptotic protein Mcl-1 can sensitize mutant B-Raf melanoma cells to anoikis, a form of apoptosis induced in detached cells. [, ]

Q4: What are the key structural features of effective B-Raf inhibitors?

A4: Effective B-Raf inhibitors typically possess a hinge-binding moiety that interacts with the ATP-binding site of the kinase. [, ] The linker region connecting the hinge binder to other structural elements plays a crucial role in determining potency and selectivity. [, ] Additionally, the presence of specific functional groups can enhance interactions with the kinase domain and influence pharmacological properties like solubility and bioavailability. [, ]

Q5: How do type I and type II B-Raf inhibitors differ in their binding modes?

A5: Type I B-Raf inhibitors bind to the active conformation of the kinase, typically targeting the ATP-binding site. [] In contrast, type II inhibitors interact with the inactive conformation, exploiting a distinct binding pocket. [] Understanding these binding modes is crucial for designing inhibitors with improved selectivity and efficacy against specific B-Raf mutations.

Q6: Can you provide an example of how modifying the structure of a B-Raf inhibitor influences its activity?

A6: Replacing a pyrazolopyridine scaffold with an aminopyrimidine hinge-binding motif in a series of B-Raf inhibitors led to improved solubility and pharmacokinetic profiles without compromising potency. [] This modification addressed the dissolution limitations observed with the previous series, highlighting the impact of structural changes on drug-like properties.

Q7: What are the common mechanisms of acquired resistance to B-Raf inhibitors?

A7: Acquired resistance to B-Raf inhibitors often involves reactivation of the MAPK pathway through various mechanisms, including:

  • N-RAS mutations: These mutations can bypass B-Raf inhibition and reactivate ERK signaling, leading to resistance. [, ]
  • B-RAF amplification: Increased V600E B-RAF copy number can lead to overexpression of the mutated kinase, overwhelming the inhibitor's capacity to block signaling. [, ]
  • Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) like FGFR3 can reactivate the MAPK pathway independently of B-Raf, contributing to resistance. [, ]
  • Increased autophagy: Enhanced autophagy in resistant cells can promote survival and limit the effectiveness of B-Raf inhibitors. []

Q8: Can resistance to B-Raf inhibitors lead to cross-resistance to other targeted therapies?

A8: Yes, certain mechanisms of resistance to B-Raf inhibitors can confer cross-resistance to other targeted therapies, particularly those inhibiting the MAPK pathway:

  • MEK1 mutations: Mutations in the allosteric drug binding pocket or other critical regions of MEK1 can confer resistance to both allosteric MEK inhibitors like AZD6244 and B-Raf inhibitors like PLX4720. []
  • Activation of alternative RTKs: Upregulation of RTKs like FGFR3 can bypass B-Raf inhibition and potentially activate other downstream pathways, potentially limiting the efficacy of therapies targeting those pathways. [, ]

Q9: What in vitro and in vivo models are commonly used to evaluate the efficacy of B-Raf inhibitors?

A9: Researchers utilize a range of in vitro and in vivo models to assess the efficacy of B-Raf inhibitors, including:

  • Cell-based assays: These assays assess the ability of B-Raf inhibitors to inhibit proliferation, induce apoptosis, and block downstream signaling in B-Raf mutant cancer cell lines. [, , , ]
  • Xenograft models: Implanting human tumor cells into immunocompromised mice allows researchers to evaluate the in vivo efficacy of B-Raf inhibitors in a preclinical setting. [, , , , ]
  • Genetically engineered mouse models (GEMMs): These models harbor specific genetic modifications that mimic human cancers, allowing for a more nuanced understanding of drug response in a physiologically relevant context. []

Q10: Have B-Raf inhibitors shown efficacy in clinical trials for melanoma?

A10: Yes, B-Raf inhibitors like vemurafenib (PLX4032) and dabrafenib (GSK-2118436) have demonstrated significant clinical efficacy in patients with B-Raf mutant melanoma. [, , , , ] These inhibitors have shown unprecedented response rates in clinical trials, highlighting their potential in treating this aggressive form of skin cancer. [, , ]

Q11: What are the key pharmacokinetic considerations for B-Raf inhibitors?

A11: Key pharmacokinetic parameters for B-Raf inhibitors include absorption, distribution, metabolism, and excretion (ADME). [] Optimizing these parameters is crucial for achieving therapeutic drug levels and minimizing off-target effects. [, ] For instance, improving the solubility of B-Raf inhibitors can enhance their oral bioavailability and potentially improve patient compliance. []

Q12: Can you elaborate on the role of interleukin-8 (IL-8) as a potential pharmacodynamic biomarker for B-Raf inhibitors?

A12: Research suggests that IL-8 could serve as a pharmacodynamic biomarker for B-Raf inhibitor activity. [] Elevated mitogen-activated protein kinase signaling in B-Raf mutant melanoma cells can lead to increased IL-8 production. [] B-Raf inhibitors have been shown to reduce plasma IL-8 levels in mice bearing melanoma xenografts, indicating a correlation between drug activity and IL-8 suppression. []

Q13: What are the potential benefits of combining B-Raf inhibitors with other therapies?

A13: Combining B-Raf inhibitors with other targeted therapies or chemotherapeutic agents holds promise for enhancing efficacy and overcoming resistance mechanisms. Some promising combinations include:

  • B-Raf inhibitors with MEK inhibitors: This combination targets two key components of the MAPK pathway, potentially improving efficacy and delaying the emergence of resistance. [, , ]
  • B-Raf inhibitors with PI3K pathway inhibitors: Co-targeting the PI3K pathway, which is often activated in B-Raf inhibitor-resistant tumors, may enhance therapeutic responses. [, ]
  • B-Raf inhibitors with immunotherapy: Combining B-Raf inhibitors with immune checkpoint inhibitors could potentially enhance anti-tumor immune responses and improve long-term outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.